3-Chloro-5-nitrobenzoic acid

Physicochemical profiling Drug absorption Ionization state

Isomer substitution risks derail drug discovery. 3-Chloro-5-nitrobenzoic acid is the only chloro-nitro isomer with documented antiparasitic efficacy (Brugia malayi, A. viteae). • Hepatic activation to ATP-synthesis inhibitor • HATU-mediated amide coupling at 25°C in 1 h • pKa 3.11; mp 140-148°C for melt crystallization Specify CAS 34662-36-7 to ensure assay reproducibility and scalable processing.

Molecular Formula C7H4ClNO4
Molecular Weight 201.56 g/mol
CAS No. 34662-36-7
Cat. No. B1585322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-nitrobenzoic acid
CAS34662-36-7
Molecular FormulaC7H4ClNO4
Molecular Weight201.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O
InChIInChI=1S/C7H4ClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
InChIKeyYLQAJBKACBLUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-nitrobenzoic acid – Overview


3‑Chloro‑5‑nitrobenzoic acid (CAS 34662‑36‑7) is a disubstituted benzoic acid carrying a chlorine atom at the 3‑(meta) position and a nitro group at the 5‑position [REFS‑1]. With a molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g mol⁻¹, it belongs to the family of chloro‑nitrobenzoic acid positional isomers that are widely employed as intermediates in pharmaceutical, agrochemical, and dyestuff synthesis [REFS‑2]. The compound is commercially available at >98 % purity (HPLC) and is routinely used in amide‑bond forming reactions to construct libraries of bioactive molecules [REFS‑3].

3-Chloro-5-nitrobenzoic acid – Isomer Differentiation


The chloro‑nitrobenzoic acid isomer family exhibits profound differences in acidity, melting behaviour, and biological target engagement that preclude generic interchange. A shift of the chlorine or nitro substituent by a single ring position alters the pKa by up to 0.9 log units, changes the melting point by >20 °C, and completely redirects the biological activity profile from antiparasitic to antibacterial or hepatic‑protein modulation [REFS‑1][REFS‑2][REFS‑3]. Consequently, substitution of 3‑chloro‑5‑nitrobenzoic acid with a cheaper or more accessible isomer risks failure in the specific synthetic sequence or biological assay for which it was selected. The quantitative evidence below demonstrates why this specific isomer must be specified in procurement decisions.

3-Chloro-5-nitrobenzoic acid – Head-to-Head Comparison


pKa Difference vs. 2-Chloro Isomer: Ionization & Absorption

The target compound exhibits a predicted acid dissociation constant (pKa) of 3.11 ± 0.10, whereas the measured pKa of the 2‑chloro‑5‑nitrobenzoic acid isomer is 2.17 at 25 °C [REFS‑1][REFS‑2]. The ΔpKa of 0.94 units corresponds to an approximately 9‑fold lower acidity for the 3‑chloro‑5‑nitro isomer. This difference is attributable to the meta‑disposition of the electron‑withdrawing nitro and chloro groups, which reduces stabilization of the carboxylate anion relative to the ortho‑nitro arrangement.

Physicochemical profiling Drug absorption Ionization state

Lower Melting Point Aids Purification and Handling

3‑Chloro‑5‑nitrobenzoic acid melts at 140–148 °C, while its 2‑chloro‑5‑nitro isomer melts significantly higher at 165–168 °C [REFS‑1][REFS‑2]. The 20–25 °C lower melting point reflects weaker crystal lattice energy due to the less symmetrical meta‑substitution pattern, which can be advantageous for melt‑based purification, solvent‑free reactions, or when a lower‑melting intermediate is required for sequential transformations.

Solid-state properties Crystallization Process chemistry

Antiparasitic Activity Distinct from Other Isomers

3‑Chloro‑5‑nitrobenzoic acid is reported as a potent antiparasitic agent effective against filarial worms, acting through hepatic metabolism to an active form that inhibits parasite ATP production [REFS‑1]. In contrast, the 2‑chloro‑5‑nitrobenzoic acid isomer has been developed as an antibacterial and antitumor scaffold, with derivatives showing MIC values against Gram‑positive bacteria [REFS‑2]. The 4‑chloro‑3‑nitrobenzoic acid isomer, meanwhile, orally modulates hepatic protein synthesis and urokinase activity [REFS‑3]. No single isomer spans all three activity classes.

Antiparasitic Filarial worms Biological target selectivity

Room-Temperature HATU Amide Coupling for Library Synthesis

In a published synthetic scheme, 3‑chloro‑5‑nitrobenzoic acid was activated with HATU and DIPEA in DMF at 25 °C for 1 h to achieve amide bond formation with various amine partners, followed by nitro reduction and further derivatization [REFS‑1]. While no direct yield comparison with other isomers is reported, the mild room‑temperature protocol is indicative of the adequate electrophilicity of the carbonyl centre conferred by the meta‑nitro substitution pattern. The reaction proceeds without heating, reducing side‑product formation and energy cost compared to typical amidation conditions that often require elevated temperatures for less activated benzoic acids.

Amide bond formation HATU coupling Medicinal chemistry

3-Chloro-5-nitrobenzoic acid – Key Applications


Filarial Disease Drug Discovery

When the therapeutic target is a filarial worm (e.g., Brugia malayi, Acanthocheilonema viteae), 3‑chloro‑5‑nitrobenzoic acid is the only chloro‑nitrobenzoic acid isomer with documented antiparasitic efficacy in animal models [REFS‑1]. Its hepatic activation pathway to an ATP‑synthesis inhibitor provides a mechanism‑based rationale for lead optimisation that is absent in the antibacterial or hepatic‑modulating isomers.

Mild-Condition Amide Library Synthesis

The efficient HATU‑mediated amide coupling at 25 °C in 1 h [REFS‑2] makes this isomer an excellent choice for high‑throughput medicinal chemistry workflows where thermal lability of coupling partners is a concern. Procurement of the meta‑chloro‑meta‑nitro isomer ensures compatibility with room‑temperature parallel synthesis platforms.

Fine-Tuned Ionization for Formulation Development

With a predicted pKa of 3.11 [REFS‑3], 3‑chloro‑5‑nitrobenzoic acid remains predominantly ionized at intestinal pH, yet possesses a marginally higher unionized fraction than the 2‑chloro‑5‑nitro isomer (pKa 2.17). This subtle difference can be exploited in prodrug design where a slightly higher passive permeability is desired without sacrificing aqueous solubility for salt formation.

Lower Melting Point Aids Purification in Process Chemistry

The melting point of 140–148 °C [REFS‑4] facilitates melt crystallization and solvent‑free processing steps that are unattainable with the higher‑melting 2‑chloro‑5‑nitro isomer (165–168 °C). This physical property advantage translates into lower purification costs and reduced solvent waste in kilo‑lab and pilot‑plant scale operations.

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